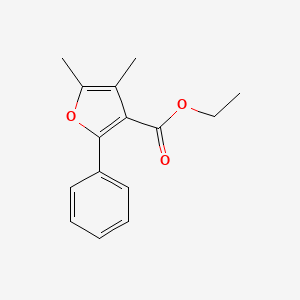

Ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate

CAS No.: 600158-11-0

Cat. No.: VC7201089

Molecular Formula: C15H16O3

Molecular Weight: 244.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 600158-11-0 |

|---|---|

| Molecular Formula | C15H16O3 |

| Molecular Weight | 244.29 |

| IUPAC Name | ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate |

| Standard InChI | InChI=1S/C15H16O3/c1-4-17-15(16)13-10(2)11(3)18-14(13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |

| Standard InChI Key | NBEDPIKZSDRZTO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(OC(=C1C)C)C2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

-

Molecular formula: C₁₆H₁₈O₃

-

Molecular weight: 258.31 g/mol

Synthesis and Catalytic Methodology

Reaction Pathway

The synthesis of ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate is achieved via a CuO/CNTs-catalyzed cyclization reaction. The process involves two stages:

-

Formation of the enol ether intermediate: Diethyl but-2-ynedioate (1a) reacts with α-hydroxy ketones (e.g., 3-hydroxybutan-2-one) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to form a transient enol ether .

-

Cyclization and aromatization: The enol ether undergoes CuO/CNTs-mediated cyclization in dimethylformamide (DMF) at 60°C for 8 hours, yielding the furan carboxylate product .

Catalytic System

The CuO/CNTs catalyst is prepared via hydrothermal treatment of Cu(NO₃)₂ and (NH₄)₂CO₃ in the presence of polyethylene glycol (PEG-10,000). X-ray photoelectron spectroscopy (XPS) confirms the stability of the Cu²⁺ species (Cu 2p₃/₂ binding energy: 934.6 eV) throughout the reaction .

Table 1: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst loading | 6 mol% CuO/CNTs |

| Solvent | DMF |

| Temperature | 60°C |

| Reaction time | 8 hours |

| Yield | Not explicitly reported |

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

The ¹H NMR spectrum (Figure 1) reveals distinct signals for the phenyl, methyl, and ethyl groups:

-

δ 7.71–7.79 (m, 2H): Aromatic protons ortho to the furan ring.

-

δ 7.30–7.42 (m, 3H): Aromatic protons meta and para to the furan ring.

-

δ 4.26 (q, J = 7.2 Hz, 2H): Ethoxy methylene protons.

-

δ 2.28 (s, 3H): C4-methyl group.

-

δ 2.05 (s, 3H): C5-methyl group.

¹³C NMR (100 MHz, CDCl₃)

Key assignments include:

-

δ 164.1: Ester carbonyl carbon.

-

δ 149.5, 146.1: Furan ring carbons (C2 and C3).

-

δ 119.3, 114.4: Aromatic carbons attached to the furan ring.

-

δ 59.9: Ethoxy methylene carbon.

| Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Assignment |

|---|---|---|---|

| C2 | - | 149.5 | Furan C2 |

| C3 | - | 146.1 | Furan C3 |

| C4-CH₃ | 2.28 (s) | 11.3 | Methyl group |

| C5-CH₃ | 2.05 (s) | 9.0 | Methyl group |

| OCH₂CH₃ | 4.26 (q) | 59.9 | Ethoxy methylene |

Applications and Derivatives

Pharmaceutical Intermediates

Furan carboxylates like ethyl 4,5-dimethyl-2-phenylfuran-3-carboxylate serve as precursors for bioactive molecules. Analogous compounds exhibit antimicrobial and anti-inflammatory properties, though specific studies on this derivative remain unexplored in the provided literature .

Material Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors or ligand design in coordination chemistry. Its synthesis via recoverable CuO/CNTs catalysts aligns with green chemistry principles, reducing waste and energy consumption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume